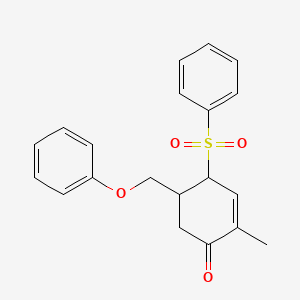
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone core substituted with benzenesulfonyl, methyl, and phenoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the cyclohexenone to form the desired product.
Another approach involves the use of a Friedel-Crafts acylation reaction, where cyclohex-2-en-1-one is treated with benzenesulfonyl chloride and an aluminum chloride catalyst. This method provides a high yield of the target compound under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The cyclohexenone moiety can undergo Michael addition reactions with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the benzenesulfonyl and phenoxymethyl groups.
4-Hydroxycyclohex-2-en-1-one: Contains a hydroxyl group instead of the benzenesulfonyl group, leading to different reactivity and applications.
2-Methylcyclohex-2-en-1-one: Similar structure but without the benzenesulfonyl and phenoxymethyl groups.
Uniqueness
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is unique due to the presence of both benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in various fields.
Properties
CAS No. |
84065-62-3 |
|---|---|
Molecular Formula |
C20H20O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20O4S/c1-15-12-20(25(22,23)18-10-6-3-7-11-18)16(13-19(15)21)14-24-17-8-4-2-5-9-17/h2-12,16,20H,13-14H2,1H3 |
InChI Key |
HPPKYPNLGRGFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(CC1=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















